7-(4-bromophenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
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Properties
IUPAC Name |
7-(4-bromophenyl)-N-(3-methoxypropyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN4O/c1-28-13-5-12-24-21-20-19(16-6-3-2-4-7-16)14-27(22(20)26-15-25-21)18-10-8-17(23)9-11-18/h2-4,6-11,14-15H,5,12-13H2,1H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHDZBQKGUSROO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=C2C(=CN(C2=NC=N1)C3=CC=C(C=C3)Br)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(4-bromophenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a synthetic compound belonging to the pyrrolopyrimidine class. This compound has garnered attention for its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
The compound functions primarily as an inhibitor of protein kinases, particularly targeting the phosphoinositide 3-kinase (PI3K) and protein kinase B (PKB/Akt) pathways. These pathways are crucial for cell proliferation, survival, and metabolism. Dysregulation of these pathways is often implicated in various cancers, making them attractive targets for therapeutic intervention.
Key Features:
- Selectivity : The compound exhibits selectivity for PKB over other kinases like PKA, which is critical for minimizing off-target effects.
- Inhibition Potency : It has been reported to have nanomolar inhibition potency against PKB, making it a strong candidate for further development in cancer therapy.
Biological Activity
Research indicates that this compound demonstrates significant anti-cancer properties through various mechanisms:
- Inhibition of Tumor Growth : In vivo studies have shown that derivatives of this compound can inhibit tumor growth in human xenograft models. For instance, modifications to the basic structure have led to enhanced oral bioavailability and reduced clearance rates in vivo, allowing for sustained therapeutic effects .
- Cellular Assays : In cellular models, the compound has been shown to modulate biomarkers associated with the PI3K-PKB-mTOR signaling pathway. These include downstream effects such as inhibition of cell cycle progression and promotion of apoptosis in cancer cells .
- Anti-inflammatory Effects : Some studies also suggest that related pyrrolopyrimidine derivatives exhibit antioxidant and anti-inflammatory properties, which could contribute to their overall efficacy in treating cancer by mitigating tumor-associated inflammation .
Table 1: Summary of Biological Activities
Case Studies
- In Vivo Efficacy : A study demonstrated that a modified version of this compound significantly inhibited the growth of prostate cancer xenografts in mice. The treatment resulted in a marked decrease in tumor volume compared to controls, showcasing its potential as a therapeutic agent .
- Cellular Mechanism Exploration : Research involving cell lines treated with this compound revealed alterations in key signaling pathways associated with cell survival and proliferation. Notably, there was a reduction in phosphorylated AKT levels, indicating effective inhibition of the PI3K/AKT pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
